8-Fluoro-5-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-methoxyisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 8-Fluoro-5-methoxyisoquinoline can be achieved through several routes:
Analyse Chemischer Reaktionen
8-Fluoro-5-methoxyisoquinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-methoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential as therapeutic agents.
Wirkmechanismus
The mechanism by which 8-Fluoro-5-methoxyisoquinoline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, affecting cellular processes.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways.
DNA/RNA Interaction: The compound could potentially intercalate into DNA or RNA, disrupting their normal function and leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-5-methoxyisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but lacks the methoxy group, which may result in different biological activities and reactivity.
8-Fluoroquinoline: A structural isomer with the fluorine atom on a different position, leading to variations in its chemical and biological properties.
5,8-Difluoroisoquinoline: Contains two fluorine atoms, which can significantly alter its reactivity and biological activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8FNO |
---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
8-fluoro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 |
InChI-Schlüssel |
OGOSYGDHPABAJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CN=CC2=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.